molecular formula C4H8Cl2 B1581248 1,2-Dichloro-2-methylpropane CAS No. 594-37-6

1,2-Dichloro-2-methylpropane

Cat. No.: B1581248
CAS No.: 594-37-6
M. Wt: 127.01 g/mol
InChI Key: JVHKSSIDGAUKGK-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-methylpropane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.
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Biological Activity

1,2-Dichloro-2-methylpropane (also known as 1,2-dichloroisobutane) is a chlorinated hydrocarbon with the chemical formula C4_4H8_8Cl2_2. This compound exhibits various biological activities, which are critical for understanding its safety, toxicity, and potential applications in environmental and health sciences.

  • Molecular Weight : 127.012 g/mol
  • CAS Registry Number : 594-37-6
  • IUPAC Name : this compound
  • Chemical Structure :
C4H8Cl2\text{C}_4\text{H}_8\text{Cl}_2

Biological Activity Overview

This compound has been studied for its biological effects, particularly in terms of toxicity and environmental impact. Key findings include:

  • Toxicity : It has been identified as toxic in various studies, with potential carcinogenic effects noted in animal models. The Ames test indicates it is mutagenic, suggesting a risk for genetic damage .
  • Metabolism : The compound undergoes metabolic processes that can lead to the formation of reactive intermediates. These metabolites can interact with cellular macromolecules, leading to cytotoxic effects .

Toxicological Data

The following table summarizes key toxicological data related to this compound:

ParameterValue
LD50 (oral, rat) 1.93 g/kg
Carcinogenicity Potentially carcinogenic
Mutagenicity (Ames Test) Positive
Biodegradability Not readily biodegradable

Case Studies

Several case studies have highlighted the biological implications of exposure to this compound:

  • Case Study on Acute Toxicity :
    • A study involving rats exposed to varying doses of the compound reported significant liver and kidney damage at higher concentrations. Histopathological examinations revealed necrosis and inflammation .
  • Environmental Impact Study :
    • Research conducted on the persistence of this compound in soil and water systems showed limited biodegradation, leading to concerns about long-term ecological effects. The compound was found to accumulate in the environment and pose risks to aquatic life .
  • Human Health Risk Assessment :
    • An assessment of occupational exposure among workers handling chlorinated solvents indicated increased incidences of respiratory issues and skin irritation linked to prolonged exposure to this compound .

The mechanism by which this compound exerts its toxic effects involves several pathways:

  • Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
  • DNA Damage : Metabolites formed during its biotransformation can bind covalently to DNA, resulting in mutations that may lead to cancer.

Scientific Research Applications

Synthesis and Chemical Reactions

1,2-Dichloro-2-methylpropane serves as an important intermediate in the synthesis of various chemicals. It is utilized in:

  • Production of Chlorinated Solvents : It acts as a precursor in the manufacturing of solvents like perchloroethylene and trichloroethylene, which are widely used in dry cleaning and degreasing .
  • Oxychlorination Reactions : Research indicates that this compound can undergo oxychlorination processes to produce valuable chlorinated products. Studies have shown that under acidic conditions (pH 3.5), it can yield products over extended reaction times .

Environmental Applications

The environmental impact of this compound has been a subject of study due to its potential as a pollutant:

  • Soil Fumigant : Historically, it was used as a soil fumigant to control pests and diseases in agricultural settings. However, many of these applications have been discontinued due to health concerns .
  • Contaminant Studies : Its presence in environmental samples has been linked to industrial activities, prompting research into its degradation pathways and ecological effects. Studies have indicated that it can be detected in groundwater and soil samples near industrial sites .

Biological Studies

Research has explored the toxicological effects of this compound on biological systems:

  • Toxicity Assessments : Animal studies have shown that exposure to this compound can lead to significant health issues, including carcinogenic effects. Notably, long-term studies indicated an increase in tumor incidences in rats exposed to high doses .
  • Mechanisms of Action : Investigations into its metabolic pathways reveal that it can lead to the formation of reactive intermediates that may interact with cellular macromolecules, contributing to its toxicity .

Case Study 1: Industrial Exposure

A study conducted on workers in a printing firm revealed a correlation between exposure to cleaning agents containing this compound and increased incidences of bile duct cancer. This prompted regulatory reviews and changes in safety protocols within the industry .

Case Study 2: Environmental Remediation

Research focused on the degradation of this compound in contaminated groundwater has shown promising results using bioremediation techniques. Microbial populations capable of degrading chlorinated hydrocarbons were identified, leading to potential strategies for cleaning contaminated sites .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 1,2-dichloro-2-methylpropane, and how can purity be ensured?

  • Methodological Answer : The compound is commonly synthesized via the reaction of 2-methylpropan-2-ol (tert-butanol) with hydrochloric acid under controlled conditions. Key variables include temperature (maintained at 20–25°C to avoid side reactions) and stoichiometric excess of HCl to drive the reaction to completion . Purification involves fractional distillation due to its boiling point of 107°C . Post-synthesis, gas chromatography (GC) or NMR analysis is recommended to confirm purity (>98% as per industrial standards) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structural isomers?

  • Methodological Answer : In ¹H NMR, two distinct proton environments are observed:

  • A singlet at ~1.6 ppm for the six equivalent methyl (-CH₃) protons.
  • A quartet at ~3.6 ppm for the two methylene (-CH₂Cl) protons adjacent to the electronegative chlorine atom .
    Integration ratios (6:2 or 3:1) and chemical shifts confirm the structure. ¹³C NMR further resolves the quaternary carbon (C-Cl) at ~70 ppm and methyl carbons at ~25 ppm. Cross-validation with IR spectroscopy (C-Cl stretch at 550–650 cm⁻¹) enhances structural certainty .

Advanced Research Questions

Q. What mechanisms explain the formation of this compound as a byproduct in oxidation reactions of tert-butyl ethers?

  • Methodological Answer : Under acidic conditions with chloride ions, tert-butyl ethers undergo oxidation via radical intermediates. Chloride acts as a nucleophile, attacking carbocation intermediates formed during ether cleavage. For example, in the presence of Cl⁻ and H⁺, 2-chloro-2-methylpropane forms via SN1 or SN2 pathways, depending on steric hindrance and solvent polarity. Kinetic studies using in situ Raman spectroscopy can track reaction progress, while GC-MS identifies byproducts .

Q. How should researchers design toxicological studies to evaluate the health risks of this compound?

  • Methodological Answer : Follow EPA/ATSDR frameworks for hazard identification:

  • In vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models (subchronic exposure at 50–200 mg/kg/day) assess acute toxicity .
  • Dose-response relationships are analyzed using benchmark dose modeling (BMD) software.
  • Epidemiological data from occupational exposures (e.g., solvent manufacturing workers) are cross-referenced with in silico QSAR predictions for carcinogenicity .

Q. How can contradictory data on the compound’s reactivity in substitution reactions be resolved?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., SN1 vs. SN2 dominance) arise from solvent polarity and steric effects. For example:

  • In polar aprotic solvents (DMF), SN2 mechanisms prevail, yielding inversion of configuration.
  • In polar protic solvents (ethanol), steric hindrance at the tertiary carbon favors SN1 pathways.
    Kinetic isotope effect (KIE) studies and computational modeling (DFT) clarify mechanistic pathways. Contradictory literature should be evaluated using meta-analysis frameworks, prioritizing peer-reviewed studies with controlled conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Use of explosion-proof equipment (per NFPA guidelines) due to its low flash point (15°C) .
  • Grounding containers to prevent static discharge .
  • Personal protective equipment (PPE): Nitrile gloves, face shields, and fume hoods with >100 ft/min airflow.
  • Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Properties

IUPAC Name

1,2-dichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPNDCHKFIHPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870661
Record name 1,2-Dichloro-2-methylpropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-37-6, 27177-44-2
Record name 1,2-Dichloro-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, dichloro-2-methyl-
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Record name 1,2-DICHLORO-2-METHYLPROPANE
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Record name 1,2-Dichloro-2-methylpropane
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Record name 1,2-dichloro-2-methylpropane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Dichloro-2-methylpropane
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1,2-Dichloro-2-methylpropane
1,2-Dichloro-2-methylpropane
1,2-Dichloro-2-methylpropane

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